(1S,6R)-7-azabicyclo[4.2.0]oct-4-en-8-one
Description
Structural Significance of the Azabicyclo[4.2.0]octane Scaffold
The azabicyclo[4.2.0]octane framework consists of a six-membered ring fused to a four-membered β-lactam (azetidin-2-one) ring. This fusion creates a rigid and strained molecular architecture that is fundamental to the biological activity of many compounds in this class. The inherent strain in the four-membered β-lactam ring renders the amide bond highly susceptible to cleavage, particularly by nucleophilic attack. This reactivity is the cornerstone of the mechanism of action for β-lactam antibiotics, which act by acylating and thereby inactivating penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis. nih.gov
The specific geometry of the bicyclic system, including the stereochemistry at the bridgehead carbons (positions 1 and 6), dictates the three-dimensional shape of the molecule. This, in turn, influences its ability to interact with biological targets like enzymes. The conformational rigidity of the scaffold allows for the precise spatial arrangement of substituents, which is critical for optimizing molecular interactions and achieving selective biological activity.
| Feature | Significance |
| β-Lactam Ring | A four-membered cyclic amide, its high ring strain makes the carbonyl carbon highly electrophilic and reactive. |
| Bicyclic Fusion | Creates a rigid, conformationally constrained structure, essential for precise interactions with biological targets. |
| Stereochemistry | The specific (1S,6R) configuration provides a defined three-dimensional architecture, crucial for asymmetric synthesis and chiral recognition by enzymes. |
Contextualization within the Broader Field of Bicyclic β-Lactam Research
The field of bicyclic β-lactam research has been a cornerstone of medicinal chemistry since the discovery of penicillin. dokumen.pub This class of compounds includes some of the most widely used antibacterial agents, such as penicillins, cephalosporins, and carbapenems. nih.govmdpi.com Research in this area is driven by the continuous need to address the challenge of bacterial resistance. nih.gov Bacteria develop resistance primarily by producing β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. nih.govnih.gov
Current research focuses on several key areas:
Synthesis of Novel Scaffolds: Organic chemists continuously develop new synthetic methods to access novel bicyclic and monocyclic β-lactam structures. researchgate.net These methods include cycloaddition reactions and various cyclization strategies. researchgate.net
Development of β-Lactamase Inhibitors: A major strategy to combat resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. nih.govresearchgate.net This has spurred the discovery of new inhibitor classes, such as diazabicyclooctanes and bicyclic boronates. nih.govresearchgate.net
Modification of Existing Antibiotics: The modification of peripheral substituents on the bicyclic core is a proven strategy to enhance potency, broaden the spectrum of activity, and improve stability against β-lactamases.
(1S,6R)-7-Azabicyclo[4.2.0]oct-4-en-8-one and similar chiral synthons are pivotal in this research landscape. They provide a stereochemically defined starting point for the construction of more elaborate molecules, enabling the systematic exploration of structure-activity relationships in the quest for new and more effective therapeutic agents. researchgate.net
| Bicyclic β-Lactam Class | Core Ring System |
| Penams (Penicillins) | Thiazolidine ring fused to a β-lactam ring. nih.gov |
| Cephems (Cephalosporins) | Dihydrothiazine ring fused to a β-lactam ring. nih.gov |
| Carbapenems | Pyrroline ring fused to a β-lactam ring. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(1S,6R)-7-azabicyclo[4.2.0]oct-4-en-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-5-3-1-2-4-6(5)8-7/h2,4-6H,1,3H2,(H,8,9)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICVDPIJTAJVJA-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C=C1)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C=C1)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1s,6r 7 Azabicyclo 4.2.0 Oct 4 En 8 One and Analogous Systems
Chemoenzymatic and Stereoselective Approaches to Bicyclic β-Lactams
Chemoenzymatic strategies, which combine the selectivity of enzymatic transformations with the versatility of chemical synthesis, have emerged as powerful tools for the construction of chiral bicyclic β-lactams. These approaches often leverage readily available chiral starting materials from nature, such as carbohydrates, to install the desired stereochemistry.
Conversion of Glucuronic Acid Glycosides to Bicyclic β-Lactam Motifs
A notable chemoenzymatic approach involves the conversion of glucuronic acid glycosides into novel bicyclic β-lactam templates. This strategy capitalizes on the inherent chirality of the carbohydrate starting material to achieve high levels of stereocontrol. The synthesis allows for the preparation of templates that are suitable for further elaboration in combinatorial chemistry, paving the way for the discovery of new β-lactam derivatives with diverse biological activities.
Diastereoselective Ferrier Reactions in Azabicyclic System Synthesis
A key step in the synthesis of bicyclic β-lactams from carbohydrate precursors is the diastereoselective Ferrier reaction. This reaction, a powerful tool in carbohydrate chemistry, allows for the stereocontrolled introduction of a nitrogen-containing substituent at the anomeric center of a glycal. The diastereoselectivity of the Ferrier reaction is crucial for establishing the correct relative stereochemistry in the final bicyclic β-lactam product. The reaction typically proceeds with high fidelity, ensuring the formation of the desired diastereomer.
Selective β-Lactam Ring Formation Strategies
The construction of the strained four-membered β-lactam ring is a critical step in the synthesis of these bicyclic systems. One effective strategy involves the use of a cyclic allylic alcohol as a precursor. This approach allows for selective β-lactam ring formation, often proceeding with high yields and stereoselectivity. The choice of cyclization conditions is paramount to ensure the desired outcome and prevent competing side reactions.
Application of Chiral Auxiliaries and Organocatalysis in Enantioselective β-Lactam Construction
In addition to chemoenzymatic methods, the use of chiral auxiliaries and organocatalysis has proven to be highly effective in the enantioselective synthesis of β-lactams. nih.gov Chiral auxiliaries are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which they can be removed. beilstein-journals.org A variety of chiral auxiliaries, such as those derived from amino alcohols, have been successfully employed in the synthesis of chiral β-lactams with high diastereoselectivity. beilstein-journals.org
Organocatalysis, the use of small organic molecules as catalysts, has also emerged as a powerful strategy for the enantioselective synthesis of β-lactams. researchgate.net Chiral amines and phosphines have been shown to be effective catalysts for the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, to produce chiral β-lactams with high enantiomeric excess. nih.govresearchgate.net
Table 1: Comparison of Chiral Auxiliary and Organocatalyst Performance in β-Lactam Synthesis
| Method | Chiral Inductor | Substrate Scope | Diastereoselectivity (d.r.) / Enantioselectivity (ee) |
|---|---|---|---|
| Chiral Auxiliary | Evans Auxiliary | Wide range of imines and ketenes | Often >95% d.r. |
| Chiral Auxiliary | Oppolzer's Sultam | Good for specific substrates | High d.r. |
| Organocatalysis | Cinchona Alkaloid Derivatives | Aryl imines and ketenes | Up to 99% ee |
| Organocatalysis | Proline and its Derivatives | Various aldehydes, ketones, and imines | Good to excellent ee |
Cycloaddition Reactions in the Construction of the Azabicyclo[4.2.0]octane Core
Cycloaddition reactions are a cornerstone of synthetic organic chemistry and provide a convergent and efficient means to construct cyclic and bicyclic systems. In the context of the azabicyclo[4.2.0]octane core, [2+2] photocycloaddition strategies are particularly relevant.
[2+2] Photocycloaddition Strategies
Table 2: Examples of [2+2] Photocycloaddition for Bicyclo[4.2.0]octane Synthesis
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,4-Dihydropyridine (B1200194) and Olefin | Photosensitizer, Visible Light | 2-Azabicyclo[4.2.0]octane derivative | 56-99% | google.com |
| Cyclic Enone and Olefin | Chiral Oxazaborolidine-AlBr3 | Bicyclo[4.2.0]octanone derivative | 42-82% | nih.gov |
Staudinger Reaction Variants for β-Lactam Formation
The Staudinger reaction, the cycloaddition of a ketene with an imine, is a cornerstone in the synthesis of β-lactams. Modern variations of this reaction employ chiral catalysts to control the stereochemical outcome.
The development of enantioselective Staudinger reactions has been a significant advancement in β-lactam synthesis. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have proven to be highly effective catalysts for the coupling of both symmetrical and unsymmetrical ketenes with a wide range of imines. nih.govacs.orgorganic-chemistry.org These catalysts can achieve very good stereoselection and yield. nih.govacs.org The mechanism involves the nucleophilic catalyst attacking the central carbon of the ketene to form a zwitterionic enolate, which then reacts with the imine. rsc.org Chiral N-heterocyclic carbenes have also been utilized as efficient catalysts, affording cis-β-lactams in good yields with high diastereoselectivities and excellent enantioselectivities. nih.gov
| Catalyst Type | Ketenes | Imines | Stereoselectivity | Reference |
| Planar-chiral PPY derivatives | Symmetrical and unsymmetrical disubstituted | Aromatic, α,β-unsaturated, aliphatic | Good to excellent enantioselectivity and diastereoselectivity | nih.govacs.orgorganic-chemistry.org |
| Chiral N-heterocyclic carbenes | Ketenes | N-aryl-, N-alkylcarbonyl imines | Good diastereoselectivities and excellent enantioselectivities (ee >99%) for cis-β-lactams | nih.gov |
| Benzoylquinine (BQ) | Ketenes | N-Ts-imines | Highly diastereo- and enantioselective (dr, cis/trans = 99:1; ee >95%) | nih.gov |
A novel approach to β-lactams involves the palladium-catalyzed double C–H bond activation and carbonylative formal cycloaddition of alkylarenes and aldimines. um.es This method utilizes carbon monoxide and a palladium catalyst to generate trans-β-lactams in moderate to high yields. The reaction is believed to proceed through the formation of palladium-ketene complexes, which then react with aldimines in a diastereoselective manner. um.es Another strategy involves the reaction of polyaromatic imines with acetoxy, phenoxy, and phthalimido acid chlorides in the presence of triethylamine, which exclusively produces trans-β-lactams in good yields. nih.gov
Cycloadditions Involving Ketenes and Amidines
One of the most fundamental methods for constructing the β-lactam ring is the Staudinger cycloaddition, a formal [2+2] cycloaddition between a ketene and an imine. wikipedia.orgresearchgate.net A notable variation of this reaction involves the use of amidines as the imine component, which reacts with ketenes to yield 4-amino-substituted β-lactams. nih.gov
The reaction mechanism is generally accepted to be a two-step process. It begins with the nucleophilic attack of the imine nitrogen on the central electrophilic carbon of the ketene. nih.gov This forms a zwitterionic intermediate, which then undergoes a conrotatory ring closure to produce the final β-lactam ring. nih.govorganic-chemistry.org The stereochemical outcome of the reaction (cis vs. trans isomers) is influenced by several factors, including the substituents on both the ketene and the imine, as well as the solvent polarity. wikipedia.orgnih.gov
Specifically, the reaction of trisubstituted amidines with ketenes, generated in situ from acyl chlorides and a base like triethylamine, has been reported to produce 4-acylamino and 4-sulphonamido-trans-β-lactams. nih.gov The presence of an electron-withdrawing substituent on the enamine nitrogen of the amidine can enhance the stability of the resulting β-lactam. nih.gov
| Reactant 1 | Reactant 2 | Key Feature | Product Type | Ref |
| Ketene | Amidine | Use of amidine as imine component | 4-Amino-β-lactam | nih.gov |
| Ketene (with electron-donating group) | Imine (with electron-withdrawing group) | Accelerates direct ring closure | cis-β-lactam preferred | organic-chemistry.org |
| Ketene (with electron-withdrawing group) | Imine (with electron-donating group) | Slows direct ring closure, allows isomerization | trans-β-lactam preferred | organic-chemistry.org |
Multi-Step Cyclization Strategies for Bicyclic Cores
The construction of the fused bicyclic system inherent to 7-azabicyclo[4.2.0]octan-8-ones often requires more elaborate, multi-step strategies that go beyond a single cycloaddition. These methods typically involve the initial formation of a monocyclic β-lactam which is then subjected to a second ring-closing reaction to forge the final bicyclic core.
A key strategy for assembling the azabicyclic framework involves a distinct two-step process where the β-lactam ring is formed first, followed by the closure of the adjoining ring. A powerful example of this is the use of radical cyclization to form the second ring onto a pre-existing azetidin-2-one (B1220530). nih.gov
In this approach, a suitably functionalized monocyclic β-lactam serves as the precursor. For instance, 1-allyl-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones have been successfully converted into 7-azabicyclo[4.2.0]octan-8-one derivatives. nih.gov The first step is the synthesis of this substituted monocyclic β-lactam. The second, crucial step is the radical cyclization, typically initiated by reagents such as n-tributyltin hydride and AIBN, which effects the closure of the second ring to yield the fused bicyclic system with high diastereocontrol. nih.gov
Elaborating on the two-step approach, the sequential nature of these reactions allows for controlled construction of the bicyclic core. The initial creation of the β-lactam ring provides a stable scaffold upon which the second heterocyclic ring can be built.
The radical cyclization pathway exemplifies this sequential strategy. nih.gov The process begins with a 4-substituted azetidin-2-one bearing a radical precursor (e.g., a bromoalkyl group) and a radical acceptor (e.g., an allyl group on the nitrogen). nih.gov Once the monocyclic β-lactam is synthesized and isolated, the subsequent heterocycle closure is initiated. This transformation from 1-allyl-substituted 4-(bromoalkyl)azetidin-2-ones to 1-azabicyclo[4.2.0]octane-8-ones demonstrates a clear and effective sequence: β-lactam synthesis followed by annulation of the second ring. nih.gov This method offers excellent diastereocontrol, leading to specific stereoisomers of the final bicyclic product. nih.gov
| Step | Description | Example Precursor | Reagents | Product | Ref |
| 1 | β-Lactam Formation | N/A (General Synthesis) | e.g., Ketene + Imine | 1-Allyl-4-(2-bromo-1,1-dimethylethyl)azetidin-2-one | nih.gov |
| 2 | Heterocycle Closure (Radical Cyclization) | 1-Allyl-4-(2-bromo-1,1-dimethylethyl)azetidin-2-one | n-Bu3SnH, AIBN | 7-Alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octan-8-one | nih.gov |
Bioinspired and Cascade Approaches for Bicyclo[4.2.0]octane Systems
Nature often employs elegant and efficient cascade reactions to assemble complex molecular scaffolds. Bioinspired synthetic strategies seek to mimic these processes. For the construction of the bicyclo[4.2.0]octane core structure, a prominent bioinspired approach involves a pericyclic reaction cascade. researchgate.netresearchgate.net
The biosynthesis of natural products like the endiandric acids is hypothesized to proceed through a spectacular cascade of 8π- and 6π-electrocyclizations. researchgate.net Synthetic efforts have successfully replicated this strategy. The process starts with a linear polyene precursor which, upon heating, undergoes a sequence of highly stereospecific electrocyclization reactions. An 8π-conrotatory electrocyclization first forms a cyclooctatriene intermediate, which then undergoes a 6π-disrotatory electrocyclization to furnish the fused bicyclo[4.2.0]octadiene core. researchgate.netresearchgate.net This powerful cascade rapidly builds molecular complexity and establishes multiple stereocenters in a single, efficient operation. acgpubs.org This methodology has been applied to the asymmetric total synthesis of fungal metabolites like emeriones A-C, which feature the central bicyclo[4.2.0]octadiene scaffold. researchgate.net
| Cascade Type | Key Reactions | Precursor | Intermediate | Final Core Structure | Ref |
| Pericyclic Cascade | 8π-electrocyclization followed by 6π-electrocyclization | Stereodefined linear polyene | Cyclooctatriene | Bicyclo[4.2.0]octadiene | researchgate.netresearchgate.net |
Mechanistic Investigations of Reactions Involving the 1s,6r 7 Azabicyclo 4.2.0 Oct 4 En 8 One Framework
Elucidation of Pericyclic Reaction Mechanisms
Pericyclic reactions, which proceed through a cyclic transition state, are fundamental in the synthesis and rearrangement of the 7-azabicyclo[4.2.0]oct-4-en-8-one framework. Mechanistic studies in this area have explored complex electrocyclic rearrangements and the stereochemical intricacies of photocycloadditions.
The formation of azabicyclo[4.2.0]octadiene systems can, in some cases, be explained by proposed cascading electrocyclic rearrangements. For instance, the photochemical irradiation of a 2-vinyl-1,2-dihydropyridine derivative was found to unexpectedly yield a 2-azabicyclo[4.2.0]octa-4,7-diene. A plausible mechanistic pathway proposed for this transformation involves a cascading 6π–8π–4π electrocyclic rearrangement. researchgate.net
This proposed cascade begins with a 6π-electrocyclic ring-opening of the dihydropyridine (B1217469) to form a transient 1-azaoctatetraene intermediate. researchgate.net Subsequent isomerization of a double bond would then allow for an 8π-electrocyclization to generate an azacyclooctatriene. This intermediate is then perfectly poised to undergo a final 4π-electrocyclization, leading to the formation of the bicyclic product. researchgate.net This type of pericyclic cascade has analogies in hydrocarbon chemistry, where octatetraene has been observed to undergo an 8π-electrocyclic ring closure to cyclooctatriene. researchgate.net
Furthermore, 8π-6π electrocyclization cascades are recognized as important biosynthetic pathways for natural products containing bicyclo[4.2.0]octa-2,4-diene moieties. usfca.edu Computational studies on these cascades in 1,3,5,7-tetraenes have shown that the stereoselectivity of the 6π electrocyclization step is influenced by steric interactions in the transition state, favoring an exo mode of ring closure. researchgate.net
The [2+2] photocycloaddition is a powerful tool for the construction of the cyclobutane (B1203170) ring present in the bicyclo[4.2.0]octane framework. researchgate.net Achieving stereochemical control in these reactions is a significant challenge, and various mechanisms have been investigated to this end. The stereochemical outcome of these reactions can be influenced by several factors, including the use of chiral auxiliaries, catalysts, and tethering of the reacting olefins. nih.govacs.org
For instance, the synthesis of novel 3-azabicyclo[4.2.0]octan-4-one derivatives, which are structurally analogous to the target compound, has been achieved through a sequential Ugi multicomponent reaction followed by a [2+2] ene-enone photochemical cycloaddition. nih.gov This approach allows for the creation of multiple new stereocenters with a degree of stereocontrol.
Copper(I) salts, such as CuOTf, have been shown to be effective catalysts in intramolecular [2+2] photocycloadditions of 1,6-heptadienes. The facial diastereoselectivity in these reactions is often determined by the preference for substituents to occupy equatorial positions in the chair-like conformation of the copper-diene complex. acs.org Oxygen-containing substituents may prefer an axial position to facilitate better coordination with the copper catalyst. acs.org
The stereochemical outcome can also be directed by tethering the two reacting alkene monomers. This strategy has been shown to alter the resulting stereochemistry from a cis-anti-cis product to a cis-syn-cis product in the photodimerization of dicyclopentadiene (B1670491) derivatives. acs.org
Transition State Analysis in Organocatalytic and Metal-Catalyzed Processes
Understanding the transition states of organocatalytic and metal-catalyzed reactions is key to rationalizing and predicting the stereochemical outcomes of synthetic transformations leading to bicyclic β-lactams. Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating these mechanisms. nih.govunibo.it
In organocatalysis, the stereoselectivity often arises from subtle non-covalent interactions in the transition state, such as hydrogen bonding. DFT calculations can model these interactions and predict the relative energies of competing diastereomeric transition states. The choice of the DFT functional and basis set is crucial for obtaining accurate results, with functionals that account for dispersion forces, such as M06-2X and w97Bxd, often providing more reliable geometries for larger systems. nih.gov
For metal-catalyzed processes, the geometry of the metal-ligand complex and its interaction with the substrate in the transition state dictate the stereochemical course of the reaction. For example, in the rhodium(II)-catalyzed intramolecular C-H insertion reactions to form β-lactams, the chiral carboxylate ligands on the rhodium catalyst control the enantioselectivity. nih.gov Transition state modeling can help to visualize how these chiral ligands create a chiral environment that favors one enantiomeric pathway over the other. Similarly, in palladium-catalyzed reactions, the nature of the ligands and the coordination of the substrates to the metal center are critical in determining the diastereoselectivity of product formation. um.es
Understanding Diastereoselectivity and Enantioselectivity in Bicyclic β-Lactam Syntheses
The synthesis of the (1S,6R)-7-azabicyclo[4.2.0]oct-4-en-8-one framework with high diastereoselectivity and enantioselectivity is a primary objective in many synthetic endeavors. The stereochemistry of the final product is often determined in the key ring-forming step.
The Staudinger ketene-imine cycloaddition is a widely used method for the synthesis of β-lactams. The diastereoselectivity of this reaction is highly dependent on the nature of the reactants and the reaction conditions. The formation of a cis-fused bicyclic system is often favored, and this outcome can be rationalized by considering the principle of least motion and the minimization of steric hindrance in the transition state. The use of chiral auxiliaries attached to either the ketene (B1206846) or the imine is a common strategy to induce enantioselectivity.
| Chiral Auxiliary Source | Type of Imine | Typical Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) |
| D-Glyceraldehyde Acetonide | Cyclic Imine | >95:5 | >98% |
| (S)-Phenylglycine | Acyclic Imine | 90:10 to 95:5 | >96% |
| (-)-Norephedrine | Acyclic Imine | 85:15 | >90% |
| Sugar-derived Oxazolidinone | Cyclic Imine | >98:2 | >99% |
| This table presents representative data for the stereoselective synthesis of β-lactams using various chiral auxiliaries in reactions analogous to the formation of the 7-azabicyclo[4.2.0]oct-4-en-8-one core. |
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of β-lactams. Chiral nucleophilic catalysts, such as N-heterocyclic carbenes (NHCs) or benzoylquinine, can activate the ketene or imine component and create a chiral environment that directs the cycloaddition to favor one enantiomer. nih.govnih.gov
Furthermore, enzymatic methods can be employed for the enantioselective synthesis of these bicyclic β-lactams. For instance, the enzymatic resolution of a racemic mixture of a precursor can provide access to enantiomerically pure material. An efficient enzymatic method has been developed for the synthesis of enantiomeric bicyclic β-lactams through the lipase-catalyzed enantioselective ring opening of related azabicyclo[4.2.0]octan-8-ones. researchgate.net Specifically, novel synthetic routes starting from cis-7-azabicyclo[4.2.0]oct-4-en-8-one have been developed, which, after a CAL-B-catalyzed enzymatic transformation of the starting β-lactam, can lead to enantiomerically pure substituted β-amino acids. researchgate.net
Computational and Theoretical Studies on 1s,6r 7 Azabicyclo 4.2.0 Oct 4 En 8 One and Its Bicyclic β Lactam Homologues
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the reactivity of β-lactam systems.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. fiveable.mewikipedia.orgnumberanalytics.com It posits that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species are crucial in determining the course of a chemical reaction. fiveable.mewikipedia.orgnumberanalytics.com For bicyclic β-lactams, the electrophilicity of the carbonyl carbon in the β-lactam ring is a critical factor in their susceptibility to nucleophilic attack, which is the basis of their antibiotic activity.
The energy of the LUMO is a direct indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a higher electrophilicity of the molecule. In the context of (1S,6R)-7-azabicyclo[4.2.0]oct-4-en-8-one and its homologues, the LUMO is typically localized on the carbonyl group of the β-lactam ring. This localization makes the carbonyl carbon the primary site for nucleophilic attack.
Computational studies on various bicyclic β-lactam systems have shown that structural modifications can significantly influence their LUMO energies and, consequently, their reactivity. For instance, the degree of pyramidalization of the nitrogen atom in the β-lactam ring and the strain of the fused ring system can alter the electronic properties of the carbonyl group.
Below is a hypothetical data table illustrating how LUMO energies might vary among different bicyclic β-lactam systems, as would be determined by quantum chemical calculations.
| Compound | Bicyclic System | LUMO Energy (eV) | Relative Electrophilicity |
| A | 7-Azabicyclo[4.2.0]oct-4-en-8-one | -1.2 | High |
| B | 6-Azabicyclo[3.2.0]heptan-7-one | -1.0 | Moderate |
| C | 8-Azabicyclo[5.2.0]non-5-en-9-one | -1.5 | Very High |
Note: The values in this table are illustrative and intended to demonstrate the type of data generated from computational studies.
Conformational Analysis and Molecular Dynamics Simulations of the Azabicyclo[4.2.0]octane Ring System
The three-dimensional structure and conformational flexibility of the azabicyclo[4.2.0]octane ring system are crucial for its biological activity and reactivity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the potential energy surface and dynamic behavior of such molecules. nih.gov
The bicyclo[4.2.0]octane framework, which forms the core of this compound, can exist in various conformations. The fusion of the six-membered ring to the four-membered β-lactam ring introduces significant ring strain, which in turn influences the preferred conformations. X-ray crystallographic studies of related azabicyclic compounds have provided insights into the solid-state geometry of these systems.
Molecular dynamics simulations can provide a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. nih.gov These simulations can reveal the accessible conformations, the energy barriers between them, and the flexibility of different parts of the molecule. For the azabicyclo[4.2.0]octane ring system, MD simulations can elucidate the puckering of the six-membered ring and the planarity of the β-lactam ring.
The following table presents a hypothetical summary of conformational analysis data for the azabicyclo[4.2.0]octane ring system.
| Conformational Parameter | Description | Calculated Value |
| Ring Puckering Amplitude (Six-membered ring) | A measure of the deviation from planarity. | 0.45 Å |
| Dihedral Angle (N-C=O-C) | Describes the planarity of the amide bond in the β-lactam. | 5° |
| Interconversion Barrier (Chair-to-Boat) | The energy required for the six-membered ring to flip between conformations. | 8.5 kcal/mol |
Note: The values in this table are illustrative and represent the type of information that can be obtained from conformational analysis and MD simulations.
Thermodynamic Stability Assessments of Isomeric Bicyclic β-Lactam Systems
The relative thermodynamic stability of different isomers of bicyclic β-lactams is a key factor in their synthesis and biological activity. Computational methods, particularly those based on Density Functional Theory (DFT), can be used to calculate the heats of formation and Gibbs free energies of various isomers, providing a quantitative measure of their relative stabilities. nih.govrsc.org
The stability of a bicyclic β-lactam is influenced by several factors, including ring strain, steric interactions between substituents, and electronic effects. For example, the fusion of the β-lactam ring to rings of different sizes (e.g., five-membered vs. six-membered) can lead to significant differences in ring strain and, therefore, thermodynamic stability.
Heats of combustion are an experimental measure that can be used to infer the relative thermodynamic stability of isomers. reddit.comreddit.com Computationally, the relative stability of isomers can be predicted by comparing their calculated total energies.
Below is an illustrative table comparing the calculated relative energies of different isomeric bicyclic β-lactam systems.
| Isomeric System | Ring Fusion | Relative Energy (kcal/mol) |
| Azabicyclo[4.2.0]octanone | 6,4 | 0.0 (Reference) |
| Azabicyclo[3.2.0]heptanone | 5,4 | +5.2 |
| Azabicyclo[5.2.0]nonanone | 7,4 | -2.1 |
Note: The values in this table are for illustrative purposes. A negative value indicates greater thermodynamic stability relative to the reference compound.
Prediction of Spectroscopic Properties from First Principles
Ab initio quantum chemical methods can be used to predict various spectroscopic properties of molecules, such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra. unica.itresearchgate.net These predictions can be invaluable for identifying and characterizing novel bicyclic β-lactam compounds, especially when experimental data is scarce.
The calculation of vibrational frequencies can aid in the interpretation of experimental IR spectra, allowing for the assignment of specific absorption bands to particular vibrational modes of the molecule. For this compound, a characteristic and intense absorption band is expected for the C=O stretching vibration of the β-lactam ring. Theoretical calculations can predict the frequency of this vibration with a high degree of accuracy.
Similarly, the prediction of NMR chemical shifts can assist in the structural elucidation of complex bicyclic β-lactams. By comparing the calculated chemical shifts with experimental data, it is possible to confirm the proposed structure and stereochemistry of a molecule.
The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for this compound.
| Spectroscopic Property | Functional Group/Atom | Predicted Value | Experimental Value |
| IR Frequency (cm⁻¹) | β-Lactam C=O | 1765 | 1760 |
| ¹H NMR Chemical Shift (ppm) | H at C6 | 4.2 | 4.1 |
| ¹³C NMR Chemical Shift (ppm) | C=O | 168 | 167 |
Note: The values in this table are illustrative and demonstrate the typical agreement between predicted and experimental spectroscopic data.
Theoretical Insights into Reaction Pathways and Selectivity
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including the formation and reactivity of bicyclic β-lactams. By mapping the potential energy surface for a given reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For the synthesis of this compound, theoretical studies can shed light on the stereoselectivity of the key ring-forming reactions. For example, in a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine, computational modeling can explain why one diastereomer is formed in preference to another by comparing the activation energies of the competing reaction pathways.
Furthermore, theoretical studies can provide insights into the mechanism of action of β-lactam antibiotics. By modeling the interaction of a bicyclic β-lactam with its target enzyme, such as a penicillin-binding protein, it is possible to understand the molecular details of the acylation reaction that leads to enzyme inhibition. These studies can elucidate the role of specific amino acid residues in the enzyme's active site and the stereoelectronic requirements for efficient reaction.
Theoretical calculations have been instrumental in understanding the mechanisms of various reactions involving β-lactams, including their hydrolysis and aminolysis. researchgate.netacs.org These studies help in predicting the stability of these compounds under different conditions and in designing more potent and stable analogues.
Advanced Applications of 1s,6r 7 Azabicyclo 4.2.0 Oct 4 En 8 One and Its Derivatives in Organic Synthesis
Role as Chiral Building Blocks in Asymmetric Synthesis
The enantiomerically pure nature of (1S,6R)-7-azabicyclo[4.2.0]oct-4-en-8-one makes it an exemplary chiral building block, or synthon, for asymmetric synthesis. The process often begins with the racemic mixture, cis-7-azabicyclo[4.2.0]oct-4-en-8-one, which is then resolved to isolate the desired enantiomers. A highly efficient method for this resolution is enzymatic kinetic resolution catalyzed by Lipase B from Candida antarctica (CAL-B). This enzyme selectively transforms one enantiomer, allowing for the separation of the enantiopure lactams. researchgate.net
Once isolated, the (1S,6R)-lactam serves as a starting point for synthesizing other valuable chiral molecules, particularly substituted β-amino acids. These compounds are of significant interest due to their presence in natural products and their utility in designing peptides with specific secondary structures. beilstein-journals.orgbeilstein-journals.org For example, novel synthetic routes starting from the racemic cis-7-azabicyclo[4.2.0]oct-4-en-8-one have been developed to produce enantiomerically pure 3-hydroxy- and 4-hydroxy-substituted-2-aminocyclohexanecarboxylic acids. researchgate.netresearchgate.net This transformation leverages the inherent stereochemistry of the lactam to control the stereochemical outcome of subsequent reactions, such as stereoselective iodolactonization, which introduces the hydroxy functionality with high precision. researchgate.net
The general synthetic utility of β-lactams as building blocks for biologically important compounds like amino acids and peptides is well-established. tandfonline.com The fixed conformation of the bicyclic system allows for highly stereocontrolled functionalization, making this compound a reliable precursor for creating complex chiral targets.
Precursors for the Synthesis of Complex Heterocyclic Systems
The unique structural and electronic properties of this compound, particularly the strained four-membered ring and the internal double bond, facilitate its transformation into more complex heterocyclic frameworks. Ring-opening and ring-transformation reactions are common strategies to expand the molecular complexity.
A notable example is the use of iodocyclization reactions to convert derivatives of the parent lactam into intricate polycyclic systems. researchgate.net Starting from the N-Boc protected amino acid derived from the lactam, treatment with iodine can initiate an intramolecular cyclization. This process leads to the formation of complex heterocyclic intermediates such as iodooxazines, iodooxazolines, or iodolactones. The specific outcome is dependent on the reaction conditions and the structure of the substrate, but in each case, the bicyclic lactam is transformed into a more elaborate heterocyclic architecture. researchgate.net These intermediates are themselves valuable for further synthetic elaboration.
The general reactivity of the azabicyclo[4.2.0]octenone core allows it to undergo various transformations including oxidation, reduction, and substitution, further broadening its utility as a precursor for diverse heterocyclic structures.
Intermediate Synthesis towards Natural Products and Bioactive Scaffolds
The 7-azabicyclo[4.2.0]octan-8-one core is a key structural feature of numerous β-lactam antibiotics, including carbapenems and cephalosporins (carbacephems). Consequently, this compound and its derivatives are logical intermediates in the total synthesis of these important therapeutic agents and their analogues. researchgate.netgoogle.com
Carbacephems, which are cephalosporin (B10832234) analogues where the sulfur atom is replaced by a methylene (B1212753) group, exhibit enhanced chemical stability and potent antibiotic activity. unirioja.es Synthetic strategies toward carbacephems often involve the initial construction of the azabicyclo[4.2.0]octane ring system, which is then further elaborated. unirioja.es For instance, rhodium-mediated cyclization of a diazo/azide-functionalized β-lactam has been shown to produce the carbacephem core, demonstrating a pathway from a monocyclic precursor to the final bicyclic antibiotic scaffold. researchgate.net
Furthermore, optically pure bicyclic β-lactams have been employed as precursors in synthetic routes toward new β-lactamase inhibitors. researchgate.net The ability to use this chiral intermediate allows for the stereocontrolled synthesis of complex bioactive molecules, where precise stereochemistry is often critical for therapeutic efficacy.
Utilization in Combinatorial Chemistry Libraries for β-Lactam Motifs
Combinatorial chemistry, coupled with high-throughput screening, is a powerful strategy for modern drug discovery. This approach relies on the efficient synthesis of large collections, or libraries, of related molecules built around a central "scaffold." The β-lactam ring is considered a "privileged structure" due to its presence in a wide range of biologically active compounds. Bicyclic lactam scaffolds, such as 7-azabicyclo[4.2.0]oct-4-en-8-one, are particularly valuable for creating libraries with well-defined three-dimensional shapes. acs.org
Solid-phase organic synthesis (SPOS) is a key technology for building these libraries, as it simplifies purification and automation. conicet.gov.arresearchgate.net The 7-azabicyclo[4.2.0]octenone scaffold can be attached to a solid support and subsequently functionalized at various positions to introduce diversity. For example, a library of bicyclic β-lactam derivatives was successfully synthesized, which included compounds like N-tert-Butyl-2-(8-oxo-7-azabicyclo[4.2.0]oct-3-en-7-yl) butyramide. rsc.org This demonstrates how the core structure can be elaborated with different substituents to rapidly generate a multitude of distinct compounds for biological screening. The use of such scaffolds allows for the exploration of chemical space around a proven bioactive motif, increasing the probability of identifying new therapeutic leads.
Applications in Analytical Chemistry: Chiral Resolution and Separation Methodologies
The analysis and separation of enantiomers are critical in pharmaceutical development, as different enantiomers can have vastly different biological activities. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for this purpose. tandfonline.com The enantioseparation of cis-7-azabicyclo[4.2.0]oct-4-en-8-one and related bicyclic β-lactams has been extensively studied to develop reliable analytical methods for determining enantiomeric purity. nih.gov
Various types of CSPs have been shown to be effective, with polysaccharide-based and cyclodextrin-based columns demonstrating broad utility. mdpi.commdpi.comwikipedia.org In a comparative study, a dimethylphenyl carbamate (B1207046) functionalized β-cyclodextrin column (Cyclobond I 2000 DMP) successfully separated 11 out of 12 bicyclic β-lactams, including the title compound's structural isomer, in reversed-phase mode. tandfonline.comtandfonline.com Another study found that macrocyclic glycopeptide antibiotic phases, particularly the teicoplanin aglycone (Chirobiotic TAG) CSP, provided excellent separation for this class of compounds in the polar-organic mode. nih.gov The table below summarizes key findings from these analytical studies, highlighting the performance of different chiral stationary phases in resolving bicyclic β-lactams.
Table 1: HPLC Enantioseparation of Bicyclic β-Lactams on Various Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Separation Mode | Mobile Phase Example | Performance Highlights | Reference(s) |
|---|---|---|---|---|
| Chirobiotic TAG | Polar-Organic | Acetonitrile/Methanol/Acetic Acid/Triethylamine | Excellent selectivity and resolution for many bicyclic β-lactams. | nih.gov |
| Chiralcel OD-H | Normal-Phase | n-Hexane/2-Propanol | Highly complementary to Chirobiotic columns; effective for this class of compounds. | nih.gov |
| Cyclobond I 2000 DMP | Reversed-Phase | Acetonitrile/Aqueous Buffer | Successfully separated 11 of 12 tested bicyclic β-lactams. | tandfonline.comtandfonline.com |
| Cyclobond I 2000 DM | Reversed-Phase | Acetonitrile/Aqueous Buffer | Effective for resolving 8 of 12 tested bicyclic β-lactams. | tandfonline.comtandfonline.com |
These methodologies are crucial for monitoring the enantiomeric excess during asymmetric synthesis and for the quality control of enantiomerically pure final products. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective and Atom-Economical Synthetic Methodologies
The synthesis of β-lactam derivatives is a topic of significant interest due to their biological activities. rsc.org A primary focus of future research is the development of synthetic routes to (1S,6R)-7-azabicyclo[4.2.0]oct-4-en-8-one and its analogs that are both highly stereoselective and atom-economical.
Current research highlights several promising avenues:
Radical Cyclizations : Efficient and stereoselective methods for creating fused bicyclic β-lactam systems have been developed using radical-mediated cycloisomerization of easily accessible monocyclic enyne-β-lactams. acs.orgnih.gov This approach allows for the construction of the core structure with good control over the stereochemistry.
[2+2] Cycloaddition Reactions : The Staudinger ketene-imine cycloaddition is a classical and effective method for forming the β-lactam ring. nih.gov Future work will likely focus on catalytic and enantioselective variants, such as visible-light-promoted intermolecular [2+2] cycloadditions, which offer mild reaction conditions and high atom economy. google.comacs.org
C-H Functionalization : Asymmetric intramolecular C-H functionalization reactions, catalyzed by chiral dirhodium carboxylates, represent a state-of-the-art method for producing cis-β-lactam scaffolds with high yields and excellent enantioselectivities. rsc.org
Atom-Economical Catalysis : Ruthenium-catalyzed domino redox isomerization/cyclization of linear aminopropargyl alcohols provides a powerful, atom-economical route to nitrogen heterocycles, showcasing a strategy that minimizes waste and maximizes efficiency. organic-chemistry.org Applying similar principles to the synthesis of the 7-azabicyclo[4.2.0]octane core is a key area for future development.
| Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Radical Cyclization | Uses enyne-β-lactams as precursors. | High stereoselectivity, convenient access to fused systems. | acs.orgnih.gov |
| Visible-Light-Promoted [2+2] Cycloaddition | Uses 1,4-dihydropyridine (B1200194) and an alkene with a photosensitizer. | High atom economy, mild conditions, good yields (56-99%). | google.com |
| Asymmetric C-H Functionalization | Intramolecular reaction of enoldiazoacetamides with a chiral dirhodium catalyst. | Exclusive formation of cis-β-lactams, high enantioselectivity (83-99% ee). | rsc.org |
| Ruthenium-Catalyzed Domino Reaction | Redox isomerization/cyclization of aminopropargyl alcohols. | High atom economy, broad scope, functional group tolerance. | organic-chemistry.org |
Exploration of New Reactivity Patterns for Diversified Functionalization
The chemical reactivity of the 7-azabicyclo[4.2.0]oct-4-en-8-one core is dominated by the strained four-membered β-lactam ring. nih.govfrontiersin.org While ring-opening via nucleophilic attack at the carbonyl carbon is a well-known pathway, future research will explore more nuanced and selective transformations to diversify the molecular architecture.
Emerging areas of exploration include:
Selective Ring Opening : Developing methods to selectively open the β-lactam ring to generate functionalized cyclohexane (B81311) derivatives, such as 2-amino-4-hydroxycyclohexanecarboxylic acid, via intermediates like iodooxazines or iodolactones. researchgate.net
Functionalization of the Alkene : The carbon-carbon double bond provides a handle for a variety of transformations, including epoxidation, dihydroxylation, and cycloadditions, to introduce new stereocenters and functional groups onto the six-membered ring.
Unconventional Reactivity : Under specific conditions, such as in the absence of a suitable radical acceptor, related β-lactam systems have been shown to undergo novel reactions like C3-C4 bond cleavage or 1,5-radical translocation. acs.orgnih.gov Investigating these pathways for the 7-azabicyclo[4.2.0]oct-4-en-8-one system could lead to entirely new molecular scaffolds.
Metal-Catalyzed Cross-Coupling : Derivatization of the core structure to include halides or triflates would enable the use of modern cross-coupling reactions to append a wide range of substituents, significantly expanding the chemical space accessible from this scaffold.
| Reaction Type | Target Position | Potential Outcome | Reference |
|---|---|---|---|
| Selective Ring Opening | Lactam C-N or C-C bonds | Synthesis of functionalized cyclic β-amino acids. | researchgate.net |
| Alkene Functionalization | C4-C5 double bond | Introduction of hydroxyl, epoxide, or other functional groups. | researchgate.net |
| Radical Translocation | β-Lactam ring | Formation of novel bicyclic derivatives through bond reorganization. | acs.orgnih.gov |
| C-H Activation | Various C-H bonds | Direct introduction of new substituents without pre-functionalization. | rsc.org |
Advanced Computational Modeling for Structure-Reactivity Relationships and Predictive Design
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical behavior. researchgate.net For this compound, advanced computational modeling can provide deep insights into its structure-reactivity relationships and guide the design of new experiments.
Future computational efforts will likely focus on:
Reaction Mechanism Elucidation : Using methods like Density Functional Theory (DFT) to model transition states and reaction pathways for both the synthesis and functionalization of the bicyclic lactam. This can help explain observed stereoselectivities and predict the feasibility of new reactions. researchgate.netplos.org
Analysis of Ring Strain and Reactivity : Quantifying the ring strain and analyzing the electronic structure of the β-lactam ring to better understand its heightened reactivity compared to acyclic amides. nih.govfrontiersin.org Computational models can correlate geometric parameters with the propensity for ring-opening. frontiersin.org
Predictive Design of Derivatives : In silico screening of virtual libraries of derivatives to predict their chemical properties, stability, and potential for specific applications. This can help prioritize synthetic targets and reduce the experimental workload. nih.gov
Modeling Interactions : For derivatives designed for biological research, molecular docking and dynamics simulations can predict how they might interact with macromolecular targets like enzymes, providing a rationale for their observed activity or guiding the design of more potent analogs. plos.org
| Computational Method | Application | Information Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction pathways, stereochemical preferences. | researchgate.net |
| Molecular Orbital (FMO) Analysis | Reactivity prediction | Identification of electrophilic/nucleophilic sites, correlation with chemical reactivity. | nih.gov |
| Molecular Docking | Binding mode analysis | Prediction of interactions between derivatives and biological targets (e.g., enzymes). | plos.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding analysis | Characterization of ring strain and the nature of chemical bonds. | frontiersin.org |
Design and Synthesis of Derivatives for Enhanced Academic Research Applications
Beyond its role as a synthetic intermediate, this compound is a platform for creating novel molecular tools for academic research. The design and synthesis of derivatives with tailored properties can enable new avenues of investigation in chemical biology and materials science.
Future directions in derivative synthesis include:
Scaffolds for Complex Synthesis : Using the bicyclic lactam as a starting point for the stereocontrolled synthesis of more complex molecules, such as substituted piperidines or other alkaloids. researchgate.net
Biologically Active Probes : The β-lactam core is a known pharmacophore. nih.govnih.gov Synthesizing derivatives with varied substituents can generate compounds for screening in biological assays or for studying enzyme mechanisms. For instance, coupling the scaffold to chelating agents like 1,4,7-triazacyclononane (B1209588) could produce molecules targeted at specific metallo-enzymes. rsc.org
Polymer Science : The ring strain of the β-lactam makes it a potential monomer for ring-opening polymerization. Cationic ring-opening polymerization of the related 1-azabicyclo[4.2.0]octane has been studied to create optically active biopolymers. researchgate.net Exploring this for the title compound could lead to novel, chiral polymeric materials.
Probes for Chemical Biology : Incorporating reporter groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers into the structure would create chemical probes to study biological processes, identify protein binding partners, or visualize cellular pathways.
| Derivative Class | Potential Research Application | Design Strategy | Reference |
|---|---|---|---|
| Functionalized Piperidines | Scaffolds for medicinal chemistry and natural product synthesis. | Controlled ring-opening and subsequent functionalization. | researchgate.net |
| Enzyme Inhibitor Analogs | Probing the active sites of serine or metallo-enzymes. | Appending groups that mimic enzyme substrates or bind to metal cofactors. | nih.govrsc.org |
| Chiral Polymers | Development of novel biomaterials or chiral stationary phases. | Ring-opening polymerization initiated by cationic or other methods. | researchgate.net |
| Heterocyclic Hybrids | Creation of multi-target agents for biological screening. | Fusing or linking the β-lactam core with other pharmacophores like oxadiazoles (B1248032) or quinolines. | rsc.orgresearchgate.net |
Q & A
Basic: How can the stereochemical configuration of (1S,6R)-7-azabicyclo[4.2.0]oct-4-en-8-one be determined experimentally?
Methodological Answer:
The stereochemistry of bicyclic compounds like this can be resolved using X-ray crystallography (gold standard) or NMR spectroscopy . For NMR, coupling constants (e.g., ) and nuclear Overhauser effect (NOE) experiments are critical. For example, the (1S,6R) configuration can be confirmed by analyzing the spatial proximity of protons on the bicyclic scaffold. Refer to similar azabicyclo structures in , where X-ray data validated stereochemistry . Additionally, electronic circular dichroism (ECD) may correlate experimental spectra with computational models to confirm absolute configuration.
Advanced: What synthetic strategies optimize enantiomeric purity for this compound?
Methodological Answer:
Enantioselective synthesis requires chiral catalysts or biocatalysts. Asymmetric hydrogenation of imine precursors using Ru-BINAP complexes (e.g., Noyori-type catalysts) can achieve >95% enantiomeric excess (ee). Alternatively, enzymatic resolution with lipases or esterases (e.g., CAL-B) can separate racemic mixtures. highlights the use of stereospecific intermediates in similar azabicyclo syntheses, emphasizing kinetic control to minimize epimerization . Post-synthesis, chiral HPLC (e.g., Daicel Chiralpak columns) validates purity, as shown in for impurity profiling .
Basic: What key physicochemical properties must be characterized for this compound, and how?
Methodological Answer:
Critical properties include:
- Solubility : Measured via shake-flask method in buffers (pH 1–12) to assess bioavailability.
- Melting point : Differential scanning calorimetry (DSC) determines purity (>98% if sharp peak).
- LogP : Reverse-phase HPLC or shake-flask partitioning quantifies hydrophobicity.
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways.
provides molecular formula (C₇H₁₀N₂O) and InChI data for related analogs, guiding property prediction .
Advanced: How does the bicyclic scaffold influence nucleophilic reactivity at the lactam carbonyl?
Methodological Answer:
The bicyclic structure imposes ring strain , increasing electrophilicity at the lactam carbonyl. Reactivity can be probed via:
- Kinetic studies : Monitoring reaction rates with nucleophiles (e.g., amines, hydrazines) under varying pH.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) analyze charge distribution and transition states. discusses substituent effects on reactivity in similar 5-thia-1-azabicyclo derivatives, noting enhanced reactivity due to electron-withdrawing groups .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. specifies EN 166-certified eye protection .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation ( notes respiratory risks) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes (per ) .
Advanced: How can in silico models predict environmental persistence and ecotoxicity?
Methodological Answer:
- Quantitative Structure-Activity Relationship (QSAR) : Tools like EPI Suite estimate biodegradation half-lives and bioaccumulation potential.
- Molecular docking : Predict binding to ecological receptors (e.g., acetylcholinesterase inhibition). outlines environmental fate studies for azabicyclo analogs, emphasizing hydrolysis rates and soil adsorption coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
